molecular formula C17H15ClFNO B1325563 4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone CAS No. 898756-92-8

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

Cat. No.: B1325563
CAS No.: 898756-92-8
M. Wt: 303.8 g/mol
InChI Key: KOJFDFXLDDLYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is a benzophenone derivative known for its unique chemical properties.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-azetidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran. The reaction mixture is then subjected to reflux, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different functional groups. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials with desired chemical and physical properties.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar compounds to 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone include other benzophenone derivatives such as:

  • 4’-Aminomethyl-4-chloro-2-fluorobenzophenone
  • 4’-Hydroxymethyl-4-chloro-2-fluorobenzophenone
  • 4’-Methoxymethyl-4-chloro-2-fluorobenzophenone

What sets 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone apart is the presence of the azetidine ring, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications in scientific research .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFDFXLDDLYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642820
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-92-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.